molecular formula C8H6FN3S B13606765 4-(5-Fluoropyridin-3-yl)-1,3-thiazol-2-amine

4-(5-Fluoropyridin-3-yl)-1,3-thiazol-2-amine

Cat. No.: B13606765
M. Wt: 195.22 g/mol
InChI Key: AYCQRHIQNMNKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Fluoropyridin-3-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features a fluoropyridine moiety attached to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Fluoropyridin-3-yl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the fluoropyridine moiety. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and bases like sodium hydroxide or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(5-Fluoropyridin-3-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(5-Fluoropyridin-3-yl)-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Fluoropyridin-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance the compound’s binding affinity and selectivity, while the thiazole ring can contribute to its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 4-(5-Chloropyridin-3-yl)-1,3-thiazol-2-amine
  • 4-(5-Bromopyridin-3-yl)-1,3-thiazol-2-amine
  • 4-(5-Methylpyridin-3-yl)-1,3-thiazol-2-amine

Comparison: Compared to its analogs, 4-(5-Fluoropyridin-3-yl)-1,3-thiazol-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications .

Properties

Molecular Formula

C8H6FN3S

Molecular Weight

195.22 g/mol

IUPAC Name

4-(5-fluoropyridin-3-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C8H6FN3S/c9-6-1-5(2-11-3-6)7-4-13-8(10)12-7/h1-4H,(H2,10,12)

InChI Key

AYCQRHIQNMNKQN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1F)C2=CSC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.